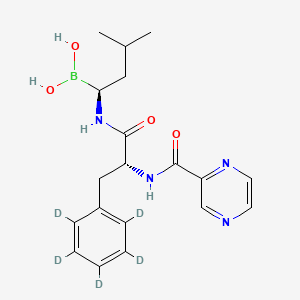
(1S,2R)-Bortezomib-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-Bortezomib-d5 is a deuterated form of Bortezomib, a potent proteasome inhibitor used primarily in the treatment of multiple myeloma and mantle cell lymphoma. The deuterated version is used in research to study the pharmacokinetics and metabolic pathways of Bortezomib due to its stability and resistance to metabolic degradation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-Bortezomib-d5 involves several steps, starting from commercially available starting materials. The key steps include the formation of the boronic acid moiety and the incorporation of deuterium atoms. The reaction conditions typically involve the use of chiral catalysts to ensure the correct stereochemistry is achieved. The final product is purified using chromatographic techniques to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality and yield. The use of deuterated solvents and reagents is crucial in the industrial synthesis to ensure the incorporation of deuterium atoms .
Analyse Chemischer Reaktionen
Types of Reactions: (1S,2R)-Bortezomib-d5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different research applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels to ensure high selectivity and yield .
Major Products: The major products formed from these reactions include various derivatives of this compound, which are used in different research applications. These derivatives help in studying the compound’s interaction with different biological targets and its metabolic pathways .
Wissenschaftliche Forschungsanwendungen
(1S,2R)-Bortezomib-d5 is widely used in scientific research due to its stability and resistance to metabolic degradation. In chemistry, it is used to study the reaction mechanisms and pathways of Bortezomib. In biology, it is used to investigate the compound’s interaction with proteasomes and other cellular targets. In medicine, it is used to study the pharmacokinetics and pharmacodynamics of Bortezomib, helping in the development of more effective treatments for multiple myeloma and other cancers. In industry, it is used in the development of new proteasome inhibitors and other therapeutic agents .
Wirkmechanismus
The mechanism of action of (1S,2R)-Bortezomib-d5 involves the inhibition of the proteasome, a complex enzyme responsible for degrading unwanted or damaged proteins in cells. By inhibiting the proteasome, this compound disrupts the normal protein degradation process, leading to the accumulation of proteins and ultimately inducing apoptosis in cancer cells. The molecular targets include the chymotrypsin-like activity of the proteasome, and the pathways involved include the ubiquitin-proteasome pathway .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (1S,2R)-Bortezomib-d5 include other proteasome inhibitors like Carfilzomib, Ixazomib, and Oprozomib. These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties.
Uniqueness: this compound is unique due to its deuterated nature, which provides increased stability and resistance to metabolic degradation compared to non-deuterated Bortezomib. This makes it an invaluable tool in research for studying the pharmacokinetics and metabolic pathways of Bortezomib and developing more effective therapeutic agents .
Eigenschaften
Molekularformel |
C19H25BN4O4 |
|---|---|
Molekulargewicht |
389.3 g/mol |
IUPAC-Name |
[(1S)-3-methyl-1-[[(2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17-/m1/s1/i3D,4D,5D,6D,7D |
InChI-Schlüssel |
GXJABQQUPOEUTA-KLIAGJJWSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@H](C(=O)N[C@@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H] |
Kanonische SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




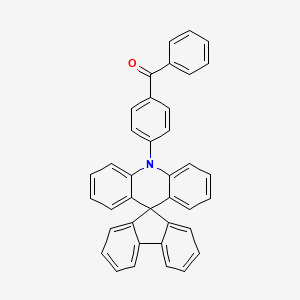
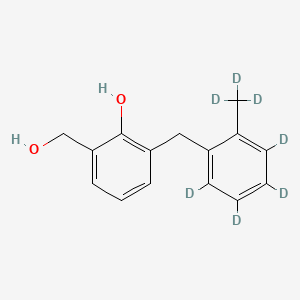
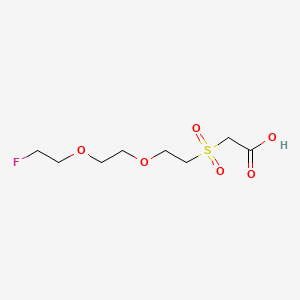

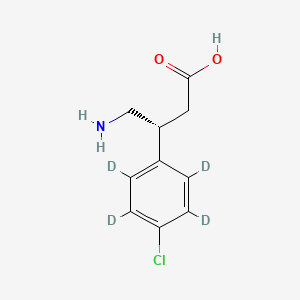


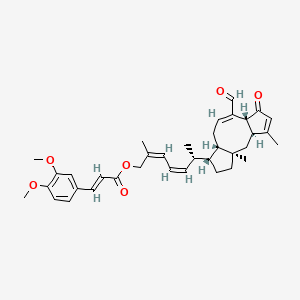

![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)
![(6R,7R)-7-[[2-(difluoromethylsulfanyl)acetyl]amino]-7-methoxy-8-oxo-3-[[1-(1,1,2,2-tetradeuterio-2-hydroxyethyl)tetrazol-5-yl]sulfanylmethyl]-5-oxa-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12416819.png)
